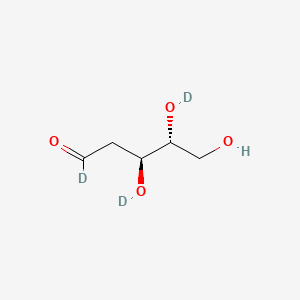
Thyminose-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thyminose-d3, also known as deoxyribose-d3, is a deuterium-labeled version of thyminose. Thyminose is an endogenous metabolite, meaning it is naturally occurring within organisms. The deuterium labeling is used primarily for research purposes, particularly in the study of metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thyminose-d3 is synthesized by incorporating stable heavy isotopes of hydrogen, such as deuterium, into the thyminose molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions that introduce deuterium into the molecular structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is carefully controlled to ensure the purity and consistency of the final product. The production is carried out under specific conditions to maintain the stability of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
Thyminose-d3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation of this compound may result in the formation of deuterated carboxylic acids, while reduction may yield deuterated alcohols .
Scientific Research Applications
Thyminose-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and metabolic pathways.
Biology: Helps in understanding the role of deuterium in biological systems.
Medicine: Used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Employed in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of thyminose-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in this compound can be detected using various analytical techniques, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism .
Comparison with Similar Compounds
Similar Compounds
Deoxyribose: The non-deuterated form of thyminose.
Ribose: A similar sugar molecule with an additional hydroxyl group.
Deuterated Glucose: Another deuterium-labeled sugar used in metabolic studies.
Uniqueness of Thyminose-d3
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis of metabolic pathways compared to non-deuterated compounds. This makes this compound a valuable tool in various fields of scientific research .
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
(3S,4R)-1-deuterio-3,4-dideuteriooxy-5-hydroxypentan-1-one |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i2D,8D,9D |
InChI Key |
ASJSAQIRZKANQN-PLMKOPLHSA-N |
Isomeric SMILES |
[2H]C(=O)C[C@@H]([C@@H](CO)O[2H])O[2H] |
Canonical SMILES |
C(C=O)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


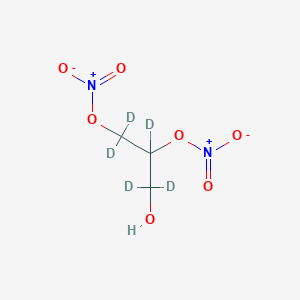
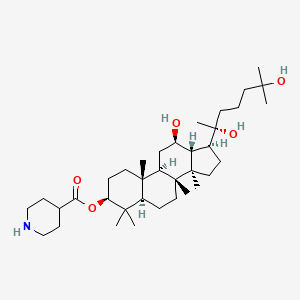

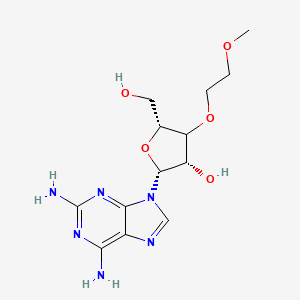
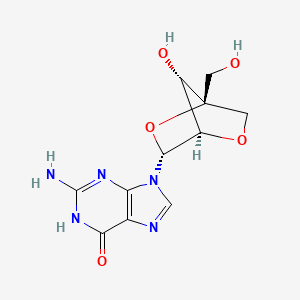
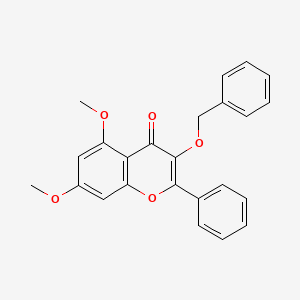
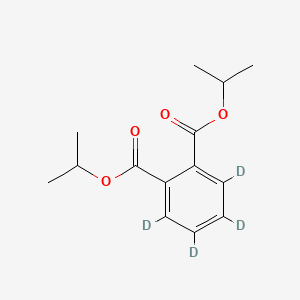
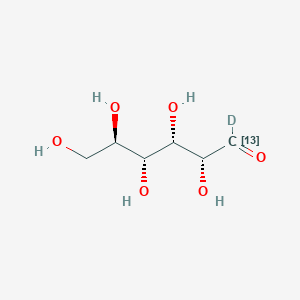

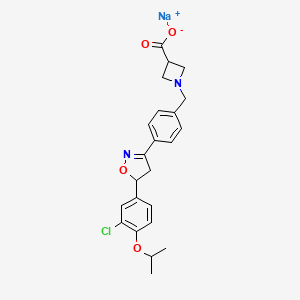
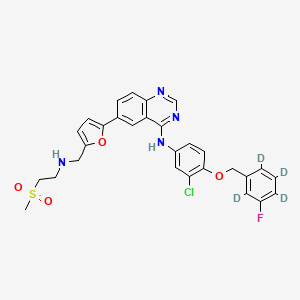
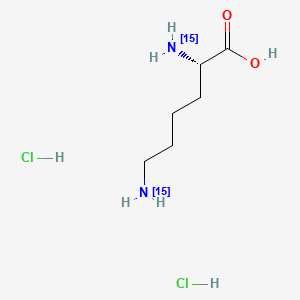
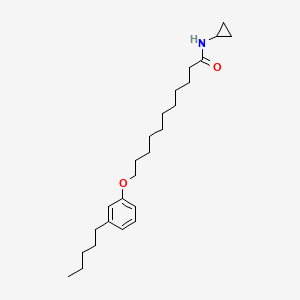
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
